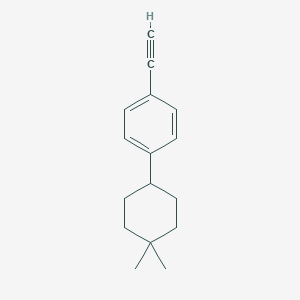
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene is an organic compound characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an ethynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with two methyl groups can be synthesized through a series of reactions starting from cyclohexanone. The methyl groups are introduced via alkylation reactions.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the cyclohexyl ring with the benzene ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of catalysts, reaction temperature, and solvent systems.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclohexyl ring can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4,4-Dimethylcyclohexyl)ethan-1-one: Similar in structure but lacks the ethynyl group.
1-(4,4-Dimethylcyclohexyl)ethyl acetate: Contains an acetate group instead of the ethynyl group.
1-(2-Hydroxy-4,4-dimethylcyclohexyl)ethanone: Contains a hydroxyl group, making it more polar.
Uniqueness: 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the cyclohexyl ring and the ethynyl group provides a balance of hydrophobic and π-π interactions, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C16H20 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1-(4,4-dimethylcyclohexyl)-4-ethynylbenzene |
InChI |
InChI=1S/C16H20/c1-4-13-5-7-14(8-6-13)15-9-11-16(2,3)12-10-15/h1,5-8,15H,9-12H2,2-3H3 |
Clé InChI |
MDJMSZMCJXTLTI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C2=CC=C(C=C2)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


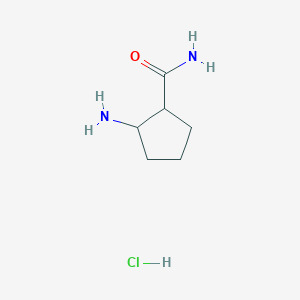
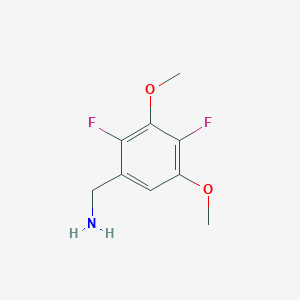

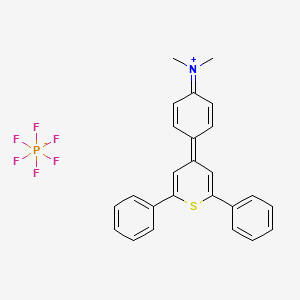
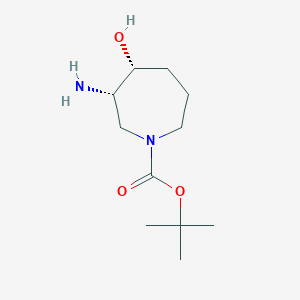
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

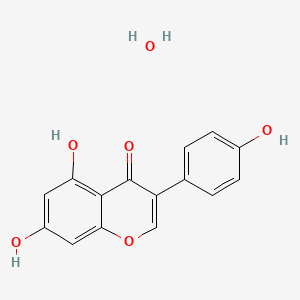
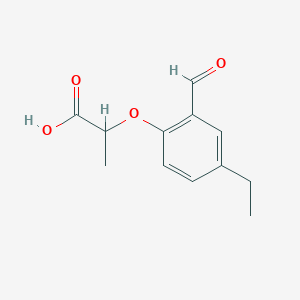
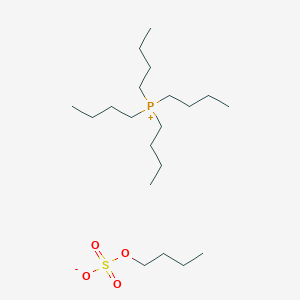
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)

![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
